molecular formula C10H17N3O2S B086554 2-Iminobiotin CAS No. 13395-35-2

2-Iminobiotin

Cat. No.: B086554
CAS No.: 13395-35-2
M. Wt: 243.33 g/mol
InChI Key: WWVANQJRLPIHNS-ZKWXMUAHSA-N
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Description

2-Iminobiotin (2-IB), a biotin analog, is structurally similar to L-arginine, sharing guanidino and carboxyl groups . It selectively inhibits neuronal and inducible nitric oxide synthases (nNOS and iNOS), reducing nitric oxide (NO)-mediated oxidative stress and apoptosis in hypoxic-ischemic injury . Preclinical studies demonstrate its neuroprotective effects in perinatal asphyxia models, particularly when combined with therapeutic hypothermia (33.5°C) . Clinical trials confirm its safety and pharmacokinetics in neonates, with optimal efficacy at ~30 ng/ml . Unique among NOS inhibitors, 2-IB exhibits a "U-shaped" dose-response curve (hormesis), where low concentrations protect neurons, while higher doses lose efficacy .

Mechanism of Action

Target of Action

2-Iminobiotin primarily targets Nitric Oxide Synthases (NOS) . NOS are a family of enzymes that catalyze the oxidation of L-arginine to produce nitric oxide and L-citrulline . The compound has been identified as a selective inhibitor of neuronal NOS (nNOS) and inducible NOS (iNOS) .

Mode of Action

This compound interacts with its targets by reversibly inhibiting NOS via its guanidino group . This inhibition leads to a decrease in Nitric Oxide (NO) biosynthesis . The understanding of these binding-site interactions is crucial for comprehending the action of this class of enzymes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the NO biosynthesis pathway . By inhibiting NOS, this compound reduces the production of NO, a critical signaling molecule involved in various physiological processes. The downstream effects of this inhibition are still under investigation.

Pharmacokinetics

The pharmacokinetics of this compound have been studied in neonates treated with therapeutic hypothermia . The compound was administered subcutaneously immediately upon reperfusion, at 12h, and at 24h after reperfusion . A two-compartment pharmacokinetic model best described the data . Renal function was an important covariate, and exposure in the group dosed on eGFR on admission met the targeted exposure .

Result of Action

The administration of this compound has shown to improve memory and learning in a rat model after four vessel occlusion, mimicking cardiac arrest . Memory function was significantly preserved in all doses of this compound rats compared to vehicle . This suggests that this compound has a neuroprotective effect, potentially due to its inhibition of NO production .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature. For instance, it has been observed that this compound, when combined with hypothermia, can protect human neuronal cells from hypoxia-induced cell damage . .

Biological Activity

2-Iminobiotin (2-IB) is a biotin analog that has garnered attention for its potential neuroprotective properties, particularly in the context of hypoxia and ischemia. This article explores the biological activity of 2-IB, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound functions primarily as a selective inhibitor of neuronal nitric oxide synthase (nNOS) and inducible nitric oxide synthase (iNOS). By inhibiting these enzymes, 2-IB reduces the production of nitric oxide (NO), which is implicated in the pathophysiology of reperfusion injury following hypoxic events. The inhibition of nNOS and iNOS may mitigate oxidative stress and neuronal damage associated with conditions like cardiac arrest and perinatal asphyxia.

Neuroprotective Effects

Research indicates that 2-IB may have significant neuroprotective effects under hypoxic conditions. For instance:

  • In Vitro Studies : A study demonstrated that low concentrations of 2-IB (10 and 30 ng/ml) significantly reduced lactate dehydrogenase (LDH) release in neuronal cultures subjected to hypoxia, indicating decreased cell damage. Conversely, higher concentrations (50–300 ng/ml) did not confer protection, suggesting a dose-dependent response .
  • Animal Models : In rat and piglet models of perinatal hypoxia-ischemia, administration of 2-IB during normothermia resulted in reduced neuronal cell damage. These findings support its potential use in clinical settings for treating brain injuries due to oxygen deprivation .

Clinical Studies

Phase II Clinical Trials : A phase IIa clinical trial conducted in the Democratic Republic of Congo investigated the safety and tolerability of 2-IB in patients suffering from birth asphyxia. The study aimed to establish pharmacokinetics and monitor adverse effects over a 30-day period post-administration . Preliminary results showed that 2-IB was well tolerated, with no significant adverse events reported.

Summary of Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Study TypeConcentration UsedKey Findings
In Vitro Study10 ng/mlReduced LDH release; protective against hypoxia-induced damage
In Vitro Study30 ng/mlSimilar protective effects observed
In Vitro Study>50 ng/mlNo protective effect; increased LDH release
Animal ModelN/AConfirmed neuroprotective effects under normothermia
Clinical TrialVarious dosagesSafe and well-tolerated in patients with birth asphyxia

Case Studies

Case Study 1 : A small cohort study involving neonates with perinatal asphyxia demonstrated that treatment with 2-IB led to improved outcomes compared to historical controls receiving standard care. The reduction in neurological deficits suggests a promising role for 2-IB in managing acute hypoxic conditions.

Case Study 2 : A clinical trial involving adults who experienced out-of-hospital cardiac arrest found that administration of 2-IB resulted in favorable pharmacokinetic profiles and was associated with reduced markers of brain injury after reperfusion .

Scientific Research Applications

Key Mechanisms:

  • Neuroprotection: 2-IB has shown promise in reducing neuronal cell damage following hypoxic-ischemic events. It acts by inhibiting the production of harmful nitric oxide during neuronal injury .
  • Antioxidative Effects: Although direct antioxidative activity has not been conclusively demonstrated, some studies suggest that 2-IB may exert antioxidative effects indirectly through its action on NOS .

Neonatal Hypoxia-Ischemia

One of the most significant applications of 2-IB is in the treatment and prevention of perinatal asphyxia. Clinical trials have explored its use in conjunction with hypothermia, which is currently the only established treatment for hypoxic-ischemic encephalopathy (HIE) in neonates. In animal models, 2-IB has demonstrated neuroprotective effects when administered after hypoxia-ischemia, significantly reducing neuronal damage .

Clinical Studies:

  • A phase 1 clinical trial assessed the safety and pharmacokinetics of 2-IB in healthy adults. Results indicated that doses up to 72 mg/kg/day were well tolerated .
  • Ongoing studies are evaluating its efficacy in neonates at risk for brain injury due to perinatal asphyxia .

Cognitive Function Enhancement

Research has also investigated the potential of 2-IB to improve cognitive outcomes following ischemic events. In rodent models mimicking cardiac arrest, administration of 2-IB post-reperfusion showed improvements in memory and learning capabilities, suggesting its utility in treating adult populations suffering from similar conditions .

Research Findings and Case Studies

StudyFocusFindings
Zitta et al. (2018)Neonatal HypoxiaDemonstrated that 2-IB reduces neuronal damage in hypoxia-ischemia models; supports use alongside hypothermia .
Preliminary Phase 1 Study (2020)Safety and PharmacokineticsEstablished that 2-IB is safe for human use up to 72 mg/kg/day; linear pharmacokinetics observed .
Bjorkman et al. (2013)NeuroprotectionConfirmed neuroprotective effects in newborn piglet models; supports clinical application for neonatal care .
Peeters-Scholte et al. (2002)NOS InhibitionIdentified selective inhibition of iNOS and nNOS, highlighting potential therapeutic mechanisms in neuroprotection .

Chemical Reactions Analysis

Structural Reactivity and Ligand Interactions

2-IB’s guanidino group enables selective interactions with nitric oxide synthase (NOS) isoforms and streptavidin/avidin proteins. Key features include:

  • Selective NOS inhibition :

    • Inhibits neuronal NOS (nNOS) and inducible NOS (iNOS) with IC<sub>50</sub> values of 142 μM and 96 μM, respectively, versus 646 μM for endothelial NOS (eNOS) due to structural mimicry of L-arginine .

    • Mechanism involves competitive binding to the arginine-binding pocket .

  • Streptavidin/Avidin binding :

    • Binds streptavidin mutants (e.g., N23A/S27D) with affinity Ka=1×106M1K_a=1\times 10^6\,\text{M}^{-1}, two orders of magnitude higher than wild-type streptavidin .

    • pH-dependent interaction: High affinity at pH >9 (non-protonated form) vs. low affinity at pH <6 (protonated form) .

Interaction Target Binding Affinity pH Dependency Reference
Streptavidin (N23A/S27D)Ka=1×106M1K_a=1\times 10^6\,\text{M}^{-1}pH >9
AvidinReversible at pH <6pH <6

Synthetic Modifications and Conjugation

2-IB undergoes specific chemical reactions for bioconjugation and labeling:

  • NHS-ester coupling :

    • Reacts with primary amines (e.g., glycine) via NHS-ester chemistry to form this compound-glycine conjugates. Reaction efficiency: >90% yield under borate buffer (pH 8.0) at room temperature .

  • Radiolabeling :

    • Synthesized as 14C^{14}\text{C}-glycine conjugates for tracking in binding assays .

pH-Dependent Binding Dynamics

The protonation state of 2-IB dictates its interaction with proteins:

Condition Form Affinity for Avidin Application
pH >9Non-protonatedHigh (Kd109MK_d\sim 10^{-9}\,\text{M})Affinity chromatography
pH <6ProtonatedLow (Kd103MK_d\sim 10^{-3}\,\text{M})Reversible elution
  • UV Resonance Raman Spectroscopy :

    • Hydrogen bonding changes at Tyr43 (streptavidin) and Tyr residue (avidin) confirm pH-dependent conformational shifts .

Biochemical Reactivity in Cellular Models

2-IB modulates apoptosis-related proteins and oxidative pathways:

  • Apoptosis regulation :

    • Downregulates Bad, Bax, Bcl-2, and cleaved Caspase-3 by ≥25% in hypoxic neuronal cells .

    • Reduces hypoxia-induced LDH release by 30% at 10–30 ng/ml doses under hypothermia .

  • Antioxidant effects :

    • Indirectly attenuates ROS production in normothermia but no significant effect under hypothermia .

Thermodynamic and Kinetic Parameters

  • Binding kinetics :

    • Streptavidin-2-IB binding follows a two-step mechanism: rapid initial association (kon=5×104M1s1k_{\text{on}}=5\times 10^4\,\text{M}^{-1}\text{s}^{-1}) followed by slow conformational tightening .

  • Hormetic dose-response :

    • Exhibits U-shaped efficacy curves in neuronal protection (e.g., optimal LDH reduction at 30 ng/ml vs. toxicity at >50 ng/ml) .

This synthesis of this compound’s chemical reactivity highlights its versatility in biochemical applications, from targeted enzyme inhibition to reversible protein binding. Experimental data consistently underscore its pH-sensitive behavior and structural adaptability.

Q & A

Basic Research Questions

Q. What experimental models are commonly used to evaluate 2-Iminobiotin's neuroprotective effects, and how should researchers design these studies?

  • Methodology: In vitro hypoxia models, such as IMR-32 neuronal cell cultures, are widely used. Hypoxia is induced using glucose oxidase and catalase to deplete oxygen, mimicking hypoxic-ischemic injury. Post-hypoxia, cells are treated with this compound (2-IB) at concentrations ranging from 10–300 ng/ml. Key endpoints include lactate dehydrogenase (LDH) release for cell damage, reactive oxygen species (ROS) measurement via fluorometric assays, and Western blotting for apoptosis markers (e.g., PARP, Caspase-3). Controls should include vehicle-treated (e.g., citrate buffer) and normoxic conditions .
  • Data Interpretation: Reduced LDH release at 10–30 ng/ml 2-IB suggests neuroprotection, while lack of ROS reduction may indicate pathway specificity. Phosphorylation status of Akt and Erk1/2 should be analyzed to map signaling pathways .

Q. How do researchers measure this compound's inhibitory activity against nitric oxide synthase (NOS) isoforms?

  • Methodology: Competitive inhibition assays using purified iNOS/nNOS enzymes are standard. Ki values (e.g., 21.8 µM for mouse iNOS, 37.5 µM for rat nNOS) are determined via spectrophotometric detection of NO production or radiolabeled substrate displacement. Surface plasmon resonance (SPR) can quantify binding kinetics (association/dissociation rates) using avidin-2-Iminobiotin interactions as a model .
  • Controls: Include L-arginine (natural substrate) and selective NOS inhibitors (e.g., L-NAME) to validate specificity. Buffer pH must be maintained at 8–12 to avoid protonation of the iminobiotin residue, which reduces avidin binding .

Advanced Research Questions

Q. How can contradictory findings about this compound's efficacy across preclinical studies be resolved?

  • Case Example: Discrepancies in neuroprotection outcomes (e.g., reduced LDH release vs. unchanged ROS levels) may stem from differences in hypoxia duration, cell types, or 2-IB concentration ranges.
  • Resolution Strategy: Conduct dose-response curves (e.g., 10–300 ng/ml) and time-course experiments to identify optimal therapeutic windows. Use proteome profiler arrays to screen for apoptosis-related proteins (e.g., Bcl-2, Bax) and validate findings across multiple models (e.g., primary neurons vs. cell lines) .

Q. What methodologies optimize this compound's stability in pH-sensitive drug delivery systems?

  • Experimental Design: Layer-by-layer (LbL) assemblies of avidin and this compound-labeled poly(ethyleneimine) (ib-PEI) can be tested under varying pH (5–12). Stability is assessed via quartz crystal microbalance (QCM) or fluorescence quenching.
  • Key Findings: Assemblies disintegrate at pH 5–6 due to iminobiotin protonation, but remain stable at pH 8–12. Biotin or analogs (e.g., desthiobiotin) accelerate disintegration, enabling controlled release. Decomposition rates depend on stimulant concentration and binding affinity .

Q. How can researchers integrate this compound's biochemical properties into multifunctional probes?

  • Technical Approach: Conjugate this compound to N-hydroxysuccinimide (NHS)-activated polymers or agarose beads for affinity chromatography. For example, epoxy-activated agarose coupled with this compound enables reversible binding to avidin-peroxidase conjugates. Validate binding efficiency via SDS-PAGE and SPR .
  • Applications: Such systems are useful for isolating NOS complexes or developing biosensors to monitor NO dynamics in real time .

Q. Methodological Best Practices

Q. What statistical and reproducibility criteria are critical for this compound studies?

  • Data Analysis: Report Ki values with 95% confidence intervals and use nonlinear regression for dose-response curves. For in vivo studies, adhere to the 4R principles (replacement, reduction, refinement, and reproducibility) .
  • Reproducibility: Fully document buffer compositions (e.g., 50 mM sodium carbonate, 1 M NaCl for affinity columns) and hypoxia induction protocols. Share raw data (e.g., SPR sensorgrams, Western blot images) in supplementary materials .

Q. How should researchers address ethical and technical challenges in translating this compound to clinical trials?

  • Preclinical Validation: Use dual-species models (e.g., rat and mouse) to confirm pharmacokinetics and blood-brain barrier penetration. Include sham-operated controls in hypothermia studies to isolate 2-IB-specific effects .
  • Ethical Compliance: For human-derived cells, obtain informed consent and IRB approval. Avoid proprietary names for chemicals; use CAS numbers (e.g., 13395-35-2 for this compound) .

Q. Tables for Quick Reference

Table 1. Key Biochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₇N₃O₂S
CAS No.13395-35-2
Ki (iNOS, mouse)21.8 µM
Ki (nNOS, rat)37.5 µM
Stability (pH range)8–12 (avidin binding)

Table 2. Common Assays for this compound Studies

Assay TypeParameters MeasuredReference
Competitive InhibitionKi values, NO production
SPR AnalysisBinding kinetics (ka, kd)
LDH ReleaseCell membrane integrity
Western BlottingApoptosis markers (e.g., Caspase-3)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Biotin and Avidin-Binding Analogs

Property 2-Iminobiotin Biotin Desthiobiotin
Binding Affinity pH-dependent (strong at pH ≥9.5, weak at pH ≤4) pH-independent, high affinity (Kd ~10⁻¹⁵ M) Reversible under physiological conditions
Applications Selective protein retrieval Standard affinity tagging Reversible labeling techniques
Structural Features Cyclic guanidino group Tetrahydrothiophene ring Lacks sulfur in thiophene ring

Key Findings :

  • This compound’s pH-dependent binding enables reversible isolation of cell-surface proteins, unlike biotin’s irreversible binding .
  • Desthiobiotin offers easier elution under mild conditions but lacks 2-IB’s specificity for avidin at alkaline pH .

Nitric Oxide Synthase (NOS) Inhibitors

Compound Selectivity Mechanism Clinical Use
This compound nNOS, iNOS Competitive inhibition via guanidino group Neonatal HIE with hypothermia
L-NAME Non-selective NOS Broad NOS inhibition Experimental models only
7-NI nNOS-preferential Reduces NO neurotoxicity Preclinical studies

Key Findings :

  • 2-IB uniquely spares endothelial NOS (eNOS), preserving vascular homeostasis, unlike non-selective inhibitors like L-NAME .
  • In hypoxic neuronal cells, 2-IB (30 ng/ml) reduces apoptosis by downregulating Bad, Bax, and cleaved Caspase-3, unlike broader inhibitors .

Comparison with Neuroprotective Agents

Therapeutic Hypothermia Adjuncts

Agent Mechanism Synergy with Hypothermia Clinical Status
This compound NOS inhibition, anti-apoptotic Enhances neuroprotection at lower doses (10–30 ng/ml) Phase II trials (NCT01626924)
Xenon Gas NMDA receptor antagonism Limited by cost and delivery Disappointing efficacy in trials
Erythropoietin Anti-inflammatory, anti-oxidant Conflicting results in combination Phase III trials ongoing

Key Findings :

  • 2-IB’s efficacy under hypothermia is attributed to delayed apoptosis, allowing extended therapeutic windows .

Antioxidants

Compound ROS Scavenging Impact on Hypoxic Cells
This compound Indirect (via NOS inhibition) Reduces H₂O₂ but not ROS in vitro
Edaravone Direct ROS neutralization Broad oxidative stress reduction
Melatonin Direct and indirect antioxidant Enhances mitochondrial function

Key Findings :

  • 2-IB’s lack of direct ROS scavenging (unlike edaravone) suggests its neuroprotection stems from apoptosis regulation .

Clinical Data :

  • In neonates, 2-IB (0.08 mg/kg q6h) achieves target exposure (AUC₀–₄₈h = 4800 ng·h/mL) without altering vital signs .
  • Hormetic responses necessitate precise dosing to avoid loss of efficacy at higher concentrations .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c11-10-12-6-5-16-7(9(6)13-10)3-1-2-4-8(14)15/h6-7,9H,1-5H2,(H,14,15)(H3,11,12,13)/t6-,7-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVANQJRLPIHNS-ZKWXMUAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20158431
Record name 2-Iminobiotin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20158431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13395-35-2
Record name 2-Iminobiotin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013395352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Iminobiotin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03353
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Iminobiotin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-IMINOBIOTIN
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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